

13C NMR Characterization of But-3-ynoxy Side Chains

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Compound of Interest

Compound Name: *4-(But-3-ynoxy)-3-methoxybenzaldehyde*

Cat. No.: *B8551143*

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A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Definition

The but-3-ynoxy group is a homopropargyl ether motif. Unlike the shorter propargyl ether, it introduces a two-carbon spacer that insulates the ether oxygen from the alkyne's electronic anisotropy. This results in distinct chemical shift signatures critical for distinguishing linker lengths in complex molecules.

Structural Numbering Convention

For this guide, the carbon atoms are numbered starting from the ether oxygen:

- C1 ():
- C2 ():
- C3 (, internal):

- C4 (

, terminal):

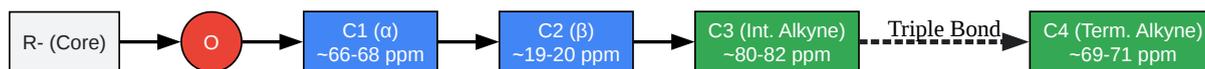


Figure 1: Standardized Numbering and Typical Shifts for But-3-ynoxy Chain

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Comparative Chemical Shift Data

The following data compares the but-3-ynoxy group against its common alternatives. Note the diagnostic shift of the

-carbon: in propargyl ethers, it is shielded (~56 ppm) by the alkyne cone anisotropy; in but-3-ynyl ethers, this effect diminishes, shifting it downfield (~67 ppm).

Table 1: Linker Length Comparison (in)

Carbon Position	Propargyloxy ()	But-3-ynyloxy ()	Pent-4-ynyloxy ()	Diagnostic Note
-CH				Critical Differentiator: The
(-O-CH -)	56.0 - 58.0	66.5 - 68.5	67.5 - 69.5	and linkers appear in the typical ether region, while propargyl is significantly upfield.
-CH	N/A (Alkyne)	19.0 - 20.5	28.0 - 29.5	The homopropargyl position (C2) is shielded (~20 ppm) compared to a standard alkyl chain (~29 ppm).
-CH	N/A	N/A	15.0 - 16.0	
Internal Alkyne (-C)	78.0 - 80.0	80.0 - 82.0	83.0 - 84.5	Internal alkyne carbons are quaternary (low intensity).

Terminal Alkyne (CH)	74.0 - 75.5	69.5 - 71.0	68.5 - 69.5	Terminal carbons show high intensity; values decrease slightly as chain lengthens.
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Expert Insight: When analyzing PROTAC linkers, do not confuse the C2 signal (~19.5 ppm) with a methyl group. Its triplet multiplicity in a proton-coupled experiment (or DEPT-135 phasing) confirms it as a methylene.

Solvent & Environmental Effects

Solvent choice significantly impacts the terminal alkyne carbon (C4) due to hydrogen bonding with the acetylenic proton.

Table 2: Solvent-Dependent Shifts (, ppm)

Solvent	C1 (-CH)	C4 (Terminal CH)	Mechanistic Reason
	67.2	70.1	Non-polar; minimal interaction.
DMSO-	66.8	72.5 - 74.0	Strong H-bond acceptor solvent deshields the terminal proton, affecting the attached carbon.
MeOD-	67.5	71.0	Moderate H-bonding capability.

Application: Monitoring Click Reactions

The most common application of this group is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). ¹³C NMR provides definitive proof of triazole formation, often superior to ¹H NMR in crowded aliphatic regions.

Reaction Monitoring Protocol

Transition: Alkyne

1,2,3-Triazole

- Disappearance: The signals at ~70 ppm (CH) and ~81 ppm (Cq) must vanish.
- Appearance: Two new signals in the aromatic region:
 - C4 (Triazole Ring): 145.0 - 148.0 ppm (Quaternary).
 - C5 (Triazole Ring): 120.0 - 122.0 ppm (Methine).
- Linker Shift: The C2 carbon (homopropargyl) shifts downfield from ~20 ppm to ~25-26 ppm due to the proximity of the aromatic triazole ring.

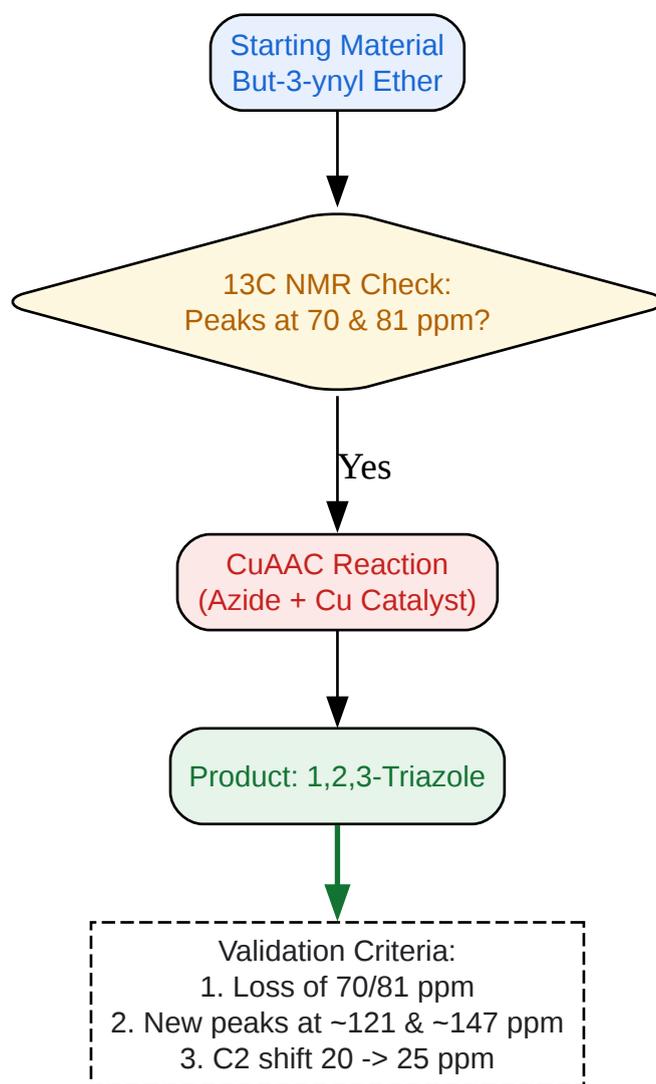


Figure 2: NMR Workflow for Validating Click Reaction Success

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Experimental Validation Protocol

To ensure data integrity (E-E-A-T) in your specific system, follow this self-validating protocol:

- Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL
 - . Ensure the solution is free of paramagnetic impurities (Cu residues from click reactions broaden lines).
- Acquisition:

- Standard $^{13}\text{C}\{^1\text{H}\}$: Minimum 256 scans (alkyne quaternary carbons have long relaxation times

).
- DEPT-135: Mandatory step.
 - C1 (67 ppm): Down (inverted)

CH

.
 - C2 (20 ppm): Down (inverted)

CH

.
 - C3 (81 ppm): Absent

Quaternary.
 - C4 (70 ppm): Up (positive)

CH.
- Data Processing: Apply a 1-2 Hz exponential line broadening (LB) to improve S/N for the quaternary C3 signal.

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